5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Overview
Description
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine: is an organic compound with the molecular formula C14H19N It is a derivative of acenaphthylene, featuring a hexahydro structure with two methyl groups at the 5-position and an amine group at the 1-position
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Polymer Science: The compound is utilized in the development of new polymers with specific mechanical and thermal properties.
Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
Target of Action
It is suggested that the compound may enhance the body’s stress response, particularly oxidative stress .
Mode of Action
It is suggested that it may interact with the body’s stress response mechanisms, potentially influencing the response to oxidative stress .
Biochemical Pathways
The compound may influence pathways related to stress response, particularly oxidative stress .
Result of Action
It is suggested that the compound may enhance the body’s stress response, potentially improving fur quality and commercial value .
Action Environment
It is suggested that the compound may reduce stress-induced mortality during transportation .
Biochemical Analysis
Biochemical Properties
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their structural conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Moreover, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or enhancing their catalytic activities. This compound may also interact with DNA, influencing gene expression by modulating the binding of transcription factors. Additionally, it can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activities and influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, this compound may affect the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as its concentration in specific tissues may affect cellular function differently .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthene, which undergoes a series of reactions to introduce the necessary functional groups.
Hydrogenation: Acenaphthene is hydrogenated to form hexahydroacenaphthene.
Methylation: The hexahydroacenaphthene is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 1-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or secondary amines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines or amides.
Substitution: Formation of alkylated or acylated derivatives.
Comparison with Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but lacks the amine group.
1,2,3,4-Tetrahydroacenaphthylene: Similar core structure but different degree of hydrogenation and functional groups.
Naphthalene derivatives: Share the aromatic core but differ in the substitution pattern and functional groups.
Uniqueness: 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine is unique due to its specific substitution pattern, combining the hexahydroacenaphthylene core with methyl and amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDVHLFYSOPDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CC(C3=C2C1=CC=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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